molecular formula C22H21ClN4O5S2 B2707249 (1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone CAS No. 1092982-85-8

(1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone

Cat. No.: B2707249
CAS No.: 1092982-85-8
M. Wt: 521
InChI Key: GBEGEOTZJXPHEB-UHFFFAOYSA-N
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Description

The compound (1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone is a complex organic molecule that features a combination of sulfonyl, pyrrolidinyl, pyrazolyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone typically involves multi-step organic synthesis. The process may include:

    Formation of the pyrrolidinyl core: Starting with a suitable pyrrolidine precursor, the core structure is formed through cyclization reactions.

    Introduction of the sulfonyl group: The 4-chlorophenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the pyrazolyl group: The pyrazolyl moiety is incorporated through condensation reactions involving hydrazines and diketones.

    Addition of the nitrophenylthio group: The nitrophenylthio group is added using thiolation reactions, typically involving thiols and nitroaromatic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Chemical Biology: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s sulfonyl and nitrophenyl groups could play a role in binding to these targets, while the pyrrolidinyl and pyrazolyl moieties may influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (1-(4-chlorophenylsulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone: Lacks the nitrophenylthio group, which may affect its reactivity and applications.

    (1-(4-chlorophenylsulfonyl)pyrrolidin-2-yl)(4-(2-nitrophenyl)thio-1H-pyrazol-1-yl)methanone: Similar structure but with different substitution patterns on the pyrazolyl ring.

Uniqueness

The presence of both the nitrophenylthio and sulfonyl groups in (1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone makes it unique compared to other similar compounds. These functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O5S2/c1-14-21(33-20-8-4-3-6-18(20)27(29)30)15(2)26(24-14)22(28)19-7-5-13-25(19)34(31,32)17-11-9-16(23)10-12-17/h3-4,6,8-12,19H,5,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEGEOTZJXPHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C)SC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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